![molecular formula C13H14ClFO B2487209 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287299-53-8](/img/structure/B2487209.png)
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane, also known as CFMPB, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of dopamine and serotonin into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, leads to increased neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels, increased locomotor activity, and decreased anxiety-like behavior. In addition, 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin reuptake inhibition. However, 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane research, including the development of novel 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane derivatives with improved pharmacological properties, the investigation of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane's effects on other neurotransmitter systems, and the exploration of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane's potential applications in other fields, such as materials science and nanotechnology. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane.
Synthesis Methods
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclohexanone to obtain 3-(3-fluoro-4-methoxyphenyl)cyclohexanone. This intermediate is then converted to 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane using chloromethyl methyl ether and boron trifluoride etherate.
Scientific Research Applications
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuropharmacology, 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been studied for its effects on the dopamine and serotonin systems, which are involved in various neurological disorders. In drug discovery, 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
properties
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-11-3-2-9(4-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCZKCGASVTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC(C2)(C3)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane |
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